molecular formula C17H16OS B14362933 3-Ethoxy-2,3-diphenylprop-1-ene-1-thione CAS No. 92265-39-9

3-Ethoxy-2,3-diphenylprop-1-ene-1-thione

Katalognummer: B14362933
CAS-Nummer: 92265-39-9
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: VOCCPTLYRSROFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-2,3-diphenylprop-1-ene-1-thione is an organic compound with the molecular formula C17H16OS It is characterized by the presence of an ethoxy group, two phenyl groups, and a thione group attached to a propene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2,3-diphenylprop-1-ene-1-thione typically involves the reaction of 3-ethoxy-2,3-diphenylprop-1-ene with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the thione group. The reaction can be represented as follows:

[ \text{3-Ethoxy-2,3-diphenylprop-1-ene} + \text{Sulfur} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-2,3-diphenylprop-1-ene-1-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-2,3-diphenylprop-1-ene-1-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-ethoxy-2,3-diphenylprop-1-ene-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and phenyl groups contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Ethoxy-2,3-diphenylprop-1-ene: Lacks the thione group.

    2,3-Diphenylprop-1-ene-1-thione: Lacks the ethoxy group.

    3-Methoxy-2,3-diphenylprop-1-ene-1-thione: Has a methoxy group instead of an ethoxy group.

Uniqueness

3-Ethoxy-2,3-diphenylprop-1-ene-1-thione is unique due to the presence of both the ethoxy and thione groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

92265-39-9

Molekularformel

C17H16OS

Molekulargewicht

268.4 g/mol

InChI

InChI=1S/C17H16OS/c1-2-18-17(15-11-7-4-8-12-15)16(13-19)14-9-5-3-6-10-14/h3-12,17H,2H2,1H3

InChI-Schlüssel

VOCCPTLYRSROFC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=CC=CC=C1)C(=C=S)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.